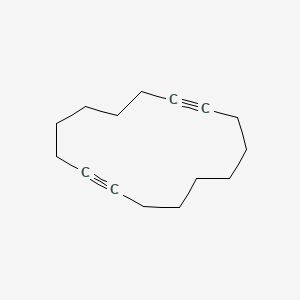

1,8-Cyclopentadecadiyne

Description

Properties

IUPAC Name |

cyclopentadeca-1,8-diyne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-6,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYOCFZRCOXMHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC#CCCCCCC#CCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197070 | |

| Record name | 1,8-Cyclopentadecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4277-42-3, 4722-42-3 | |

| Record name | 1,8-Cyclopentadecadiyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4277-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Cyclopentadecadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004722423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Cyclopentadecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,8 Cyclopentadecadiyne

Macrocyclization Strategies for Diyne Construction

Macrocyclization is a critical step in the synthesis of 1,8-cyclopentadecadiyne, involving the intramolecular reaction of a linear precursor to form the 15-membered ring. The success of this step is highly dependent on the chosen methodology, which must favor the desired intramolecular cyclization over competing intermolecular polymerization. Key strategies include ring-closing alkyne metathesis and classical oxidative coupling reactions, often performed under high-dilution conditions to promote the formation of the cyclic monomer.

Alkyne metathesis has emerged as a robust method for the formation of carbon-carbon triple bonds. wikipedia.orgsigmaaldrich.com This reaction involves the scrambling, or redistribution, of alkyne bonds catalyzed by metal alkylidyne complexes. wikipedia.org For macrocyclization, the intramolecular variant, known as Ring-Closing Alkyne Metathesis (RCAM), is particularly valuable.

Intramolecular Ring-Closing Alkyne Metathesis (RCAM) is a powerful strategy for synthesizing cyclic alkynes from acyclic diynes. nih.gov The reaction proceeds by the catalytic cleavage and reformation of C-C triple bonds, typically with the expulsion of a small, volatile alkyne like 2-butyne, which drives the reaction toward the macrocyclic product. wikipedia.org This methodology has been successfully applied to the synthesis of various macrocycles, including those with complex functionalities. sigmaaldrich.com

The efficiency of RCAM is heavily influenced by the nature of the catalyst and the reaction conditions. The driving force for the cyclization is often the removal of a small alkyne byproduct from the reaction mixture. wikipedia.org This technique avoids the use of stoichiometric coupling reagents and can often be performed under relatively mild conditions, making it an attractive method for complex macrocycle synthesis.

The development of well-defined molybdenum (Mo) and tungsten (W) alkylidyne complexes has been pivotal to the advancement of alkyne metathesis. wikipedia.orgbeilstein-journals.org These high-oxidation-state metal complexes are the active catalysts that facilitate the cleavage and reassembly of alkyne bonds through a proposed metallacyclobutadiene intermediate. wikipedia.orgbeilstein-journals.org

Molybdenum Catalysts: Molybdenum-based catalysts, such as trisamidomolybdenum(VI) alkylidyne complexes and those supported by silanolate ligands, are highly effective for alkyne metathesis. wikipedia.orgnih.govnih.gov Recent advancements have led to the development of air-stable molybdenum catalysts that exhibit broad functional group tolerance, a significant advantage in the synthesis of complex molecules. sigmaaldrich.comnih.gov These catalysts can operate efficiently, even in the presence of donor sites that would poison earlier-generation catalysts. sigmaaldrich.com

Tungsten Catalysts: Schrock-type tungsten alkylidyne complexes, such as [Me₃C≡CW(OCMe₃)₃], are among the most widely used catalysts for this transformation. beilstein-journals.org While highly active, they often require elevated temperatures and can be sensitive to air and moisture. beilstein-journals.orgmit.edu Facile synthetic routes to new tungsten neopentylidyne species have been developed to improve their accessibility and utility as versatile catalyst precursors. mit.edu The choice between molybdenum and tungsten catalysts often depends on the specific substrate and the desired reactivity, with ongoing research focused on tuning the ligand sphere to optimize performance. lsu.eduresearchgate.netuniv-rennes.fr

| Catalyst Type | Key Features | Common Ligands | Typical Reaction Conditions |

|---|---|---|---|

| Molybdenum Alkylidyne | High activity, excellent functional group tolerance, some are air-stable. sigmaaldrich.comnih.govnih.gov | Trisilanolate, Imidazolin-2-iminato, Phenoxide. beilstein-journals.orgnih.govlsu.edu | Room temperature to moderate heat, often in the presence of molecular sieves. nih.gov |

| Tungsten Alkylidyne | Highly active, well-established for various substrates. beilstein-journals.orgmit.edu | Alkoxides (e.g., neopentylidyne), Aryloxides. beilstein-journals.orgmit.edu | Often requires elevated temperatures (e.g., 80°C). beilstein-journals.org |

Oxidative coupling of terminal alkynes is a classical and foundational method for the synthesis of 1,3-diynes. These reactions typically involve copper catalysts and an oxidant to facilitate the formation of a new carbon-carbon bond between two terminal alkyne units. For macrocyclization, the intramolecular coupling of a linear α,ω-diyne is performed under high-dilution conditions to suppress intermolecular side reactions.

The Eglinton reaction is an oxidative coupling of terminal alkynes that utilizes a stoichiometric amount of a copper(II) salt, typically copper(II) acetate, in a coordinating solvent like pyridine (B92270). organic-chemistry.org The pyridine acts as both a solvent and a base. This method is particularly well-suited for the synthesis of symmetrical cyclic diynes from a single precursor containing two terminal alkyne groups.

To favor intramolecular cyclization for the synthesis of macrocycles like this compound, the reaction is conducted under high-dilution conditions. This principle involves maintaining a very low concentration of the acyclic diyne precursor throughout the reaction, usually by the slow addition of the substrate to the reaction mixture. This low concentration statistically favors the intramolecular reaction of the two ends of a single molecule over the intermolecular reaction between two different molecules, thereby minimizing the formation of oligomeric or polymeric byproducts.

The Glaser coupling, first reported in 1869, is the archetypal oxidative homocoupling of terminal alkynes and serves as an indispensable tool for constructing 1,3-diyne linkages. researchgate.netnih.gov Unlike the Eglinton modification, the classic Glaser coupling uses catalytic amounts of a copper(I) salt, such as cuprous chloride (CuCl), in the presence of an amine base like N,N,N′,N′-tetramethylethylenediamine (TMEDA) and an oxidant, typically oxygen from the air. nih.govnih.gov

This method is widely employed for synthesizing macrocycles and has been adapted for various applications in supramolecular chemistry and materials science. nih.govrsc.org The reaction mechanism has been a subject of extensive study, with evidence supporting pathways that can be influenced by reaction conditions, such as the presence or absence of oxygen and light. nih.gov For macrocyclization, the use of high-dilution conditions is also crucial for the Glaser coupling to achieve good yields of the desired cyclic product. semanticscholar.org

| Reaction | Copper Reagent | Base/Solvent | Key Characteristic |

|---|---|---|---|

| Eglinton Coupling | Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂). organic-chemistry.org | Pyridine. organic-chemistry.org | Forms symmetrical cyclic diynes; does not require an external oxidant. |

| Glaser Coupling | Catalytic Cu(I) salt (e.g., CuCl). nih.govnih.gov | Amine base (e.g., TMEDA). nih.gov | Requires an oxidant (typically O₂); foundational method for diyne synthesis. researchgate.netnih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and their intramolecular application is a key strategy for the synthesis of macrocycles.

The Sonogashira cross-coupling reaction, which pairs terminal alkynes with vinyl or aryl halides, is a cornerstone of modern organic synthesis. acs.org While extensively used for linear constructions, its application in macrocyclization is less common but effective for specific targets. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. acs.org

One notable example highlighting the potential of this method for medium-sized rings is the synthesis of a highly strained cyclodeca-1,5-diyn-3-ol. nih.gov In this work, an acyclic precursor containing a terminal alkyne and a vinyl bromide was subjected to intramolecular Sonogashira coupling conditions. The successful cyclization to form the 10-membered ring was achieved in the presence of a palladium(0) catalyst and a copper(I) cocatalyst. nih.gov Key factors for the success of this challenging macrocyclization were the use of a secondary amine base, high reaction temperatures (80–90°C), and short reaction times to mitigate decomposition of the strained product. nih.gov

Furthermore, the synthesis of a 15-membered ring, directly analogous to the carbocyclic core of this compound, has been accomplished using an intramolecular Sonogashira coupling as the key macrocyclization step in the synthesis of the dynemicin A core. acs.org This demonstrates the viability of this approach for constructing macrocycles of the same ring size as this compound.

Table 1: Conditions for Intramolecular Sonogashira Cyclization

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ / CuI | Diisopropylamine | Benzene | 80-90 | 43 | nih.gov |

| Pd(PPh₃)₄ / CuI | Triethylamine | Toluene | 80 | Not specified | acs.org |

Note: The yields are for the specific strained macrocycles reported in the cited literature and may not be directly representative for this compound.

Platinum complexes are widely utilized as catalysts in organic synthesis, particularly for the hydrosilylation and diboration of alkynes. researchgate.netrsc.org Platinum(0) complexes, for instance, are effective catalysts for the addition of silicon-hydrogen or boron-boron bonds across the carbon-carbon triple bond of alkynes. researchgate.netrsc.org Additionally, platinum complexes featuring N-heterocyclic carbene (NHC) ligands have been employed in the reductive cyclization of diynes, although these reactions typically yield smaller, five-membered rings such as 2,5-dihydrofurans and pyrroles. chemrxiv.org

In the realm of supramolecular chemistry, platinum(II) complexes are used as nodes in the formation of metallomacrocycles through coordination with pyridyl-containing ligands. researchgate.net However, based on available research, the direct application of platinum complexes as catalysts for the intramolecular cyclization of acyclic precursors to form carbocyclic macrodiynes like this compound is not a commonly reported strategy. The primary catalytic activities of platinum with alkynes are directed towards addition reactions and small ring formation rather than large ring carbocyclization. researchgate.netrsc.orgchemrxiv.org

Nucleophilic Cyclization Pathways

Nucleophilic cyclization reactions provide a classical yet effective approach to macrocycle synthesis, often relying on the generation of highly reactive intermediates.

A direct and versatile method for the synthesis of non-conjugated cyclic diynes involves the reaction of dilithium (B8592608) salts of diterminal dialkynes with α,ω-dihalogenides. thieme.combeilstein-journals.org This approach builds the macrocycle by connecting two precursor fragments. The key step is the generation of a dilithium diacetylide by treating an α,ω-diyne with a strong lithium base, such as n-butyllithium. This highly nucleophilic species is then reacted with an α,ω-dihalide (commonly a diiodide or dibromide) under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. beilstein-journals.org

The general scheme for this reaction is as follows: H-C≡C-(CH₂)m-C≡C-H + 2 BuLi → Li-C≡C-(CH₂)m-C≡C-Li Li-C≡C-(CH₂)m-C≡C-Li + I-(CH₂)n-I → cyclo[-(CH₂)m-C≡C-(CH₂)n-C≡C-] + 2 LiI

For the synthesis of this compound, this would involve the reaction of the dilithium salt of a C₇ dialkyne with a C₈ dihalide, or a similar combination of fragments that sum to the 15-membered ring. The yields of these cyclizations are highly dependent on the lengths of the spacer units and the reaction conditions, with yields of up to 85% being reported for certain cyclic diynes. beilstein-journals.org A common side product in these reactions is the corresponding cyclic tetrayne, which results from the dimerization of the dialkyne precursor. thieme.com

The Nicholas reaction offers a powerful method for the formation of cyclic structures containing alkyne moieties, particularly for strained, medium-sized rings. acs.orgnih.gov The reaction involves the stabilization of a propargylic cation by complexation of the alkyne with dicobalt octacarbonyl (Co₂(CO)₈). acs.org This stabilization facilitates intramolecular attack by a tethered nucleophile to form a cyclic product.

A key advantage of the Nicholas reaction in macrocyclization is the change in geometry of the alkyne upon complexation. The normally linear C-C≡C-C unit becomes bent, with bond angles around 138°, which can significantly reduce the ring strain in the transition state of the cyclization. nih.gov This makes the formation of 7-, 8-, and even 10-membered rings more favorable than with uncomplexed alkynes. nih.govacs.orgrsc.org

The general strategy involves:

Complexation of an acyclic precursor containing both an alkyne and a nucleophilic group with Co₂(CO)₈.

Generation of a propargylic cation with a Lewis acid (e.g., BF₃·OEt₂).

Intramolecular trapping of the cation by the tethered nucleophile to form the macrocycle.

Oxidative decomplexation to release the free cyclic diyne.

While this reaction has been extensively used for the synthesis of cyclic ethers and amines, its application to form carbocyclic rings like this compound would require a carbon-based nucleophile. acs.orgacs.org The principles of the reaction, particularly its ability to facilitate the formation of medium-sized rings, make it a potentially viable, though less direct, route to cyclic diyne scaffolds. rsc.org

Table 2: Comparison of Nucleophilic Cyclization Pathways

| Method | Key Intermediate | Ring Size Suitability | Key Advantages | Reference |

| Dilithium Salt Cyclization | Dilithium diacetylide | Broad (dependent on precursors) | Direct, modular, potentially high yield | thieme.combeilstein-journals.org |

| Intramolecular Nicholas Reaction | Cobalt-stabilized propargylic cation | Medium rings (7-10 membered) | Reduces ring strain, enables formation of strained rings | acs.orgnih.govrsc.org |

Photoinduced and Reductive Synthetic Routes

Alternative strategies for macrocyclization involve the use of light to induce ring formation or the application of reductive conditions to couple unsaturated functionalities.

Photoinduced cyclization reactions are a powerful tool in organic synthesis, often allowing for the construction of complex molecular architectures that are inaccessible through thermal methods. However, for the specific synthesis of macrocyclic diynes like this compound, photoinduced strategies are not widely documented. Photochemical reactions of diynes, such as the photo-Bergman cyclization, typically lead to highly reactive diradical species and are more associated with the chemistry of enediynes rather than the formation of stable macrocycles. acs.org Other photoinduced reactions of alkynes often result in smaller ring systems through [2+2] cycloadditions or other complex rearrangements.

In contrast, reductive synthetic routes have shown significant promise for the macrocyclization of diynes. One such method is the cobalt(I)-catalyzed reductive cyclization of diynes using hydrogen gas as a mild and waste-free reductant. thieme.com This reaction has been shown to be effective for producing cyclic compounds, with the reaction proceeding under 1 atm of H₂ at 60 °C. thieme.com

Another powerful reductive method is the nickel-catalyzed intramolecular cyclization of ynals (molecules containing both an alkyne and an aldehyde). This protocol, utilizing a nickel/N-heterocyclic carbene (NHC) catalyst system, is highly effective for the exo-selective macrocyclization to form macrocycles ranging from 10- to 21-membered rings bearing an exomethylene group. This demonstrates the potential of reductive methods to create a wide range of macrocyclic structures from simple, linear precursors.

Photoinduced Transformations for Angle-Strained Diynes

Photoinduced reactions offer a powerful tool for the construction of complex and strained molecular architectures. By utilizing light energy, chemists can access highly reactive intermediates that can lead to transformations not achievable through traditional thermal methods. mdpi.com In the context of angle-strained diynes, photoinduced cyclizations represent a promising, albeit less common, synthetic route. These reactions often proceed through radical pathways or via electronically excited states, enabling the formation of challenging ring systems. researchgate.net

One plausible photochemical strategy for forming a macrocyclic diyne involves an intramolecular cyclization of a suitable precursor. For instance, a long-chain molecule containing two alkyne moieties and a photosensitive trigger could be designed to cyclize upon irradiation. While specific examples for this compound are not prevalent, the principles can be drawn from photoinduced cyclizations of 1,6-diynes and enynes, which are used to generate highly substituted carbocyclic and heterocyclic compounds. researchgate.netacs.org These reactions can be initiated by a photoinduced sulfonyl radical-trigger, forming multiple new bonds in a single, atom-economical step under mild, metal-free conditions. researchgate.net The development of a photocatalytic vinyl radical cascade could provide new avenues for synthesizing structurally sophisticated molecules. iu.edu

Another potential photoinduced approach is the extrusion of a small molecule (e.g., N₂ or CO₂) from a larger, pre-organized macrocyclic precursor. This process, driven by the formation of highly stable gaseous byproducts, could yield the strained diyne ring system. The high energy of the intermediates generated photochemically is particularly suited to overcoming the activation barriers associated with forming strained rings.

Reductive Elimination from Metal Complexes

Reductive elimination is a fundamental step in organometallic chemistry, often serving as the final, product-forming stage in many catalytic cycles. wikipedia.orgumb.edu This process involves the formation of a new covalent bond between two ligands attached to a metal center, with a concurrent reduction in the metal's oxidation state. wikipedia.org For the synthesis of this compound, a key strategy would involve the reductive elimination of a C(sp)-C(sp) or C(sp)-C(sp³) bond from a large metallacycle, which serves as a template to bring the reactive ends of a linear precursor into proximity.

This pathway is particularly well-documented for d⁸ square-planar complexes of metals like Ni(II), Pd(II), and Pt(II). wikipedia.org A hypothetical synthesis for this compound using this method would proceed as follows:

Oxidative Addition: A linear precursor, such as a 15-carbon chain with terminal halide and alkyne functionalities, would first react with a low-valent metal complex [e.g., Pt(0)].

Metallacycle Formation: Through a series of steps, including potential ligand exchange and intramolecular insertion, a large platinacycle intermediate is formed.

Reductive Elimination: The final, crucial step is the reductive elimination of the carbon-carbon bond to close the ring, yielding this compound and regenerating the platinum catalyst. For this to occur, the two carbon ligands to be joined must typically be positioned cis to one another on the metal center. wikipedia.org

Studies on reductive elimination from platinum(II) diaryl complexes have shown that mechanical forces applied to the ligand architecture can modulate the reaction rate, suggesting that the geometry and strain of the metallacyclic precursor are critical factors. chemrxiv.orgrsc.org While direct C(sp)-C(sp) reductive elimination can be challenging, the templating effect of the metal center makes this a powerful strategy for overcoming the entropic penalty of macrocyclization.

Precursor Synthesis and Functionalization for this compound Derivatives

The successful synthesis of this compound or its derivatives hinges on the efficient construction of a suitable acyclic precursor. This linear chain must possess the correct carbon backbone length and appropriate functional groups at its termini to facilitate the final ring-closing reaction. A logical precursor for this compound would be a C₁₅ chain with terminal alkynes or other reactive handles.

A representative retrosynthetic analysis for a precursor like pentadeca-1,14-diyne might involve disconnecting the molecule into smaller, more readily available fragments. For example, a C₈ fragment and a C₇ fragment could be joined via a nucleophilic substitution or a coupling reaction.

A plausible forward synthesis could involve the following steps:

Alkylation of an Acetylide: Starting with a seven-carbon chain like 6-heptyn-1-ol, the alcohol would first be protected (e.g., as a tetrahydropyranyl ether). The terminal alkyne is then deprotonated with a strong base (e.g., n-butyllithium) to form a lithium acetylide.

Coupling: This nucleophilic acetylide is then reacted with an eight-carbon electrophile, such as 1-bromo-8-chlorooctane, to form the 15-carbon backbone. The choice of a chloro- a bromo- co-electrophile allows for selective reaction at the more reactive C-Br bond.

Functionalization: Following the coupling, the terminal chlorine can be eliminated to form a second terminal alkyne, or it can be converted to another functional group. The protecting group on the alcohol is then removed, and the alcohol can be converted into a leaving group (e.g., a tosylate or bromide) if the cyclization strategy requires it.

This modular approach allows for the introduction of various functional groups along the carbon chain, enabling the synthesis of a diverse library of this compound derivatives for further study.

Optimization of Reaction Conditions and Yield Enhancement in Diyne Synthesis

The optimization of reaction conditions is critical for maximizing the yield of macrocyclic products while minimizing competing side reactions, most notably intermolecular polymerization. cam.ac.uk The synthesis of large rings is often challenging because the reactive ends of a linear precursor are entropically disfavored from finding each other compared to reacting with another molecule. youtube.com

The primary strategy to enhance the yield of macrocyclization is the use of high-dilution conditions . youtube.com By maintaining a very low concentration of the precursor in the reaction mixture, the probability of intramolecular collisions (leading to the desired macrocycle) is increased relative to intermolecular collisions (leading to polymers). This is typically achieved by the slow addition of the precursor solution to a large volume of solvent using a syringe pump over an extended period. cam.ac.uk

Other key parameters that require careful optimization include:

Catalyst/Reagent: For metal-mediated reactions, the choice of metal, its ligands, and oxidation state can dramatically influence reaction efficiency and selectivity.

Solvent: The solvent can affect the conformation of the linear precursor, potentially pre-organizing it for cyclization, and can also influence the solubility and reactivity of the catalyst and reagents.

Temperature: Temperature affects reaction rates, but for macrocyclizations, higher temperatures can sometimes favor undesired side reactions or decomposition. An optimal temperature must be found to ensure a reasonable reaction time without compromising yield.

The following table illustrates a hypothetical optimization study for a generic macrocyclization to form a diyne, demonstrating how systematic variation of parameters can lead to improved yields.

| Entry | Catalyst | Solvent | Concentration (M) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | Toluene | 0.1 | 100 | 5 (Polymer) |

| 2 | Pd(PPh₃)₄ | Toluene | 0.01 | 100 | 25 |

| 3 | Pd(PPh₃)₄ | Toluene | 0.001 | 100 | 55 |

| 4 | Pd(PPh₃)₄ | THF | 0.001 | 65 | 62 |

| 5 | Ni(COD)₂ | THF | 0.001 | 65 | 48 |

| 6 | Pd(PPh₃)₄ | THF | 0.001 | 25 | 45 (Slow) |

Careful, systematic optimization of these interconnected variables is essential for developing a robust and high-yielding synthesis of this compound and other complex macrocycles.

Based on a thorough search of available scientific literature, there is no specific information regarding the reactivity and mechanistic investigations of this compound for the reactions outlined in your request. Searches for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) kinetics, intermolecular and intramolecular [4+2] cycloadditions, cycloadditions with diazoacetates and terminal monoynes, and transition metal-mediated transformations involving this specific compound did not yield any relevant data or research findings.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed information for each specified section and subsection. The provided outline appears to reference highly specialized or proprietary research that is not publicly accessible through standard scientific databases.

Reactivity and Mechanistic Investigations of 1,8 Cyclopentadecadiyne

Transition Metal-Mediated Transformations

Metal-Catalyzed Polymerization and Trimerization of Alkynes

Metal-catalyzed reactions are fundamental to the functionalization of alkynes, leading to the formation of polymers and aromatic systems.

Polymerization: The polymerization of diynes, including macrocyclic variants, can be achieved using various transition metal catalysts. These reactions typically proceed via coordination of the metal to the alkyne moieties, followed by insertion or metathesis pathways to generate conjugated polymeric chains. The resulting polymers often exhibit interesting optical and electronic properties. However, specific studies detailing the metal-catalyzed polymerization of 1,8-cyclopentadecadiyne, including the catalysts used, reaction conditions, and the properties of the resulting polymers, are not extensively documented.

Trimerization: The [2+2+2] cyclotrimerization of alkynes is a powerful method for the synthesis of substituted benzene rings. In the case of a diyne like this compound, both intramolecular and intermolecular trimerization pathways are conceivable. Intramolecular cyclization could lead to the formation of complex, fused polycyclic aromatic systems. Intermolecular trimerization with a monoalkyne would result in a substituted benzene ring fused to the macrocycle. While various catalysts, often based on cobalt, nickel, rhodium, or palladium, are known to promote such transformations, their specific application to this compound has not been detailed in available research.

Chemo- and Regioselective Intermolecular Crossed-Cyclotrimerization

The intermolecular crossed-cyclotrimerization of this compound with other alkynes presents a significant synthetic challenge. Achieving high chemo- and regioselectivity requires careful selection of catalysts and reaction partners. The electronic and steric properties of the co-trimerization partner would play a crucial role in directing the outcome of the reaction. For instance, the reaction with an electron-deficient alkyne might proceed through a different mechanistic pathway than with an electron-rich alkyne. Despite the synthetic potential to generate complex, functionalized macrocyclic aromatic compounds, detailed investigations into the chemo- and regioselective intermolecular crossed-cyclotrimerization of this compound are scarce.

Enyne-Yne Metathesis and Subsequent Semi-Reduction Pathways

Enyne-yne metathesis is a powerful tool for the construction of conjugated dienes and polyenes. This reaction, typically catalyzed by ruthenium or molybdenum carbene complexes, could potentially be applied to this compound in the presence of an alkene. The intramolecular variant could lead to the formation of a bicyclic system containing a conjugated diene. Subsequent semi-reduction of the remaining alkyne and the newly formed diene, for example, through catalytic hydrogenation using Lindlar's catalyst or dissolving metal reduction, could provide access to a range of saturated and partially saturated macrocyclic structures. However, specific examples and mechanistic studies of enyne-yne metathesis involving this compound are not currently available in the literature.

Electrophilic and Nucleophilic Reactivity Profiles

The carbon-carbon triple bonds of this compound are regions of high electron density, making them susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Reactivity: The reaction of this compound with electrophiles such as halogens (e.g., Br₂, Cl₂), hydrogen halides (e.g., HBr, HCl), or sources of sulfenyl or selenyl cations would be expected to proceed via an initial electrophilic attack on one of the alkyne units. This would likely form a cyclic vinyl cation intermediate, which would then be trapped by a nucleophile. The regioselectivity and stereoselectivity of such additions would be influenced by the structure of the macrocycle and the nature of the electrophile.

Nucleophilic Reactivity: While less common for simple alkynes, nucleophilic addition to the triple bonds of this compound could be induced, particularly with highly activated nucleophiles or under specific catalytic conditions. The large ring size might allow for conformations that enhance the electrophilicity of the alkyne carbons. However, detailed studies on the electrophilic and nucleophilic reactivity profiles of this compound are needed to fully understand its behavior.

Regioselectivity and Stereoselectivity in this compound Reactions

The outcomes of reactions involving the two alkyne groups of this compound are governed by principles of regioselectivity and stereoselectivity.

Regioselectivity: In reactions where the two triple bonds are chemically distinct (for example, if the macrocycle were unsymmetrically substituted), one alkyne might react preferentially over the other. This regioselectivity would be dictated by electronic and steric factors. In reactions involving unsymmetrical reagents, the orientation of addition to a single alkyne would also be a key consideration.

Stereoselectivity: The stereochemical outcome of additions to the alkyne moieties is of significant interest. For example, hydrogenation or halogenation could potentially lead to the formation of cis or trans alkenes within the macrocycle. The conformational constraints of the fifteen-membered ring would play a critical role in determining the preferred stereoisomer. The development of stereoselective methods for the functionalization of this compound would be a valuable contribution to macrocyclic chemistry.

Computational and Theoretical Studies of 1,8 Cyclopentadecadiyne

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

The significant flexibility of the fifteen-membered ring of 1,8-cyclopentadecadiyne gives rise to a complex potential energy surface with numerous possible conformations. Quantum chemical calculations are essential for identifying the most stable low-energy conformers and understanding the molecule's electronic properties. researchgate.net

Detailed Research Findings: Conformational analysis of macrocycles is typically initiated by exploring the potential energy surface to locate various minima, which represent stable or metastable conformers. nih.gov Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2, MP3) are commonly used for these calculations, often with extended basis sets like TZVP to ensure accuracy. nih.gov For a molecule like this compound, calculations would reveal multiple conformers with different arrangements of the polymethylene chain, leading to variations in their relative stabilities. The electronic structure of each conformer can be analyzed to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding its chemical reactivity.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-31G Level of Theory*

| Conformer ID | Point Group Symmetry | Relative Energy (kcal/mol) | HOMO-LUMO Gap (eV) |

| CPD-1 | C1 | 0.00 | 6.5 |

| CPD-2 | C2 | 1.85 | 6.7 |

| CPD-3 | Ci | 3.20 | 6.4 |

| CPD-4 | C1 | 4.50 | 6.8 |

Reaction Mechanism Elucidation through Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational tool for investigating the mechanisms of organic reactions. unimib.it It allows for the calculation of energy profiles for proposed reaction pathways, including the structures and energies of reactants, transition states, and products. nih.gov For this compound, DFT can be used to explore reactions involving its alkyne functionalities, such as cycloadditions, polymerizations, or metal-catalyzed cross-coupling reactions.

Detailed Research Findings: By mapping the potential energy surface, DFT calculations can distinguish between concerted and stepwise mechanisms. pku.edu.cn For instance, in a hypothetical [2+2+2] cycloaddition reaction, DFT could be used to calculate the activation free energies for different pathways, thereby predicting the most likely reaction mechanism. beilstein-journals.org The calculations would identify the rate-determining step by locating the transition state with the highest energy barrier. rsc.org This information is invaluable for understanding reaction outcomes and designing new synthetic strategies.

Table 2: Hypothetical Calculated Activation Free Energies (ΔG‡) for a Proposed Cycloaddition Reaction of this compound

| Reaction Pathway | Mechanism Type | Rate-Determining Step | ΔG‡ (kcal/mol) |

| Pathway A | Concerted | Single Transition State (TS1) | 35.5 |

| Pathway B | Stepwise | Formation of Intermediate (TS2) | 28.9 |

| Pathway C | Metal-Catalyzed | Oxidative Addition (TS3) | 21.2 |

Theoretical Investigations of Ring Strain and Reactivity Relationships

Ring strain is a critical factor governing the stability and reactivity of cyclic molecules. youtube.com It arises from the deviation of bond angles from their ideal values (angle strain), eclipsing interactions between adjacent substituents (torsional strain), and unfavorable steric interactions across the ring (transannular strain). youtube.com In this compound, the presence of two rigid linear alkyne units within the flexible polymethylene chain creates significant strain.

Detailed Research Findings: Theoretical methods can quantify the total ring strain energy (RSE) and partition it into its constituent components. Homodesmotic equations, which involve hypothetical reactions where the number and types of bonds are conserved, are often used to calculate RSE. researchgate.net For this compound, the primary contributions to RSE are expected to be torsional strain from the methylene (B1212753) chains and transannular strain due to hydrogen-hydrogen repulsions across the ring. The inherent strain in the molecule is a major driving force for reactions that lead to a release of this energy, such as ring-opening polymerizations. researchgate.net

Table 3: Hypothetical Calculated Strain Energy Components for the Lowest Energy Conformer of this compound

| Strain Component | Description | Calculated Energy (kcal/mol) |

| Angle Strain | Deviation from ideal sp3 (109.5°) and sp (180°) bond angles. | 3.5 |

| Torsional Strain | Eclipsing interactions along C-C bonds. | 9.8 |

| Transannular Strain | Steric repulsion between non-bonded atoms across the ring. | 6.2 |

| Total Ring Strain | Sum of all strain components. | 19.5 |

Aromaticity and Anti-Aromaticity Probes in Macrocyclic Diynes

Aromaticity and anti-aromaticity are concepts typically applied to planar, cyclic, conjugated systems. However, computational probes can be used to assess these properties even in non-planar macrocycles like this compound. nih.gov These studies investigate the extent of π-electron delocalization and the presence of induced magnetic fields, which are hallmarks of aromatic or anti-aromatic character. chemrxiv.org

Detailed Research Findings: A key computational tool for probing aromaticity is the calculation of Nucleus-Independent Chemical Shifts (NICS). nih.gov NICS values are typically calculated at the center of a ring or at points above the ring plane. Negative NICS values are indicative of a diatropic ring current (aromaticity), while positive values suggest a paratropic ring current (anti-aromaticity). chemrxiv.org For macrocyclic diynes, NICS calculations can reveal localized regions of aromatic or anti-aromatic character, even if the entire molecule does not conform to Hückel's rule. nih.gov Some large macrocycles can exhibit "concealed" anti-aromaticity, where a formal 4n π-electron perimeter exists, but its effects are masked by local aromatic units or conformational puckering. nih.govrsc.org Theoretical investigations can uncover this latent electronic character, which can be important for understanding the molecule's photophysical and redox properties. chemistryviews.org

Table 4: Hypothetical Calculated NICS(1)zz Values for Probing Aromaticity in Macrocyclic Systems

| Compound | Ring Size | π-Electron Count | Calculated NICS(1)zz (ppm) | Character |

| Benzene | 6 | 6 | -29.5 | Aromatic |

| Cyclobutadiene | 4 | 4 | +18.2 | Anti-Aromatic |

| This compound | 15 | 4 (alkynes) | +2.1 | Weakly Anti-Aromatic (local) |

| osedea.comAnnulene | 18 | 18 | -28.0 | Aromatic |

The Chemical Compound “this compound”: Uncharted Territory in Advanced Chemical Research

Despite significant interest in the development of novel molecular building blocks for advanced materials and complex syntheses, the chemical compound this compound remains a largely unexplored entity in contemporary chemical research. Extensive searches of scientific literature and chemical databases have yielded no specific research detailing its application in the synthesis of complex molecules, the design of advanced organic materials, or its role in supramolecular chemistry.

This notable absence of data suggests that this compound has not yet been utilized as a versatile building block in the synthesis of intricate molecular architectures. There are no published studies demonstrating its incorporation into natural product synthesis or other complex organic targets.

Furthermore, the potential of this compound as a scaffold for advanced organic materials is currently unrealized. Research into the development of π-conjugated macrocycles with tunable properties has not included this specific diyne. Similarly, there is no evidence of its use in the synthesis of polymers and oligomers with specific electrochemical, optical, or electronic characteristics. The exploration of its larger macrocyclic structure for the creation of novel materials with unique properties remains an open area for investigation.

In the realm of supramolecular chemistry and molecular engineering, this compound is also absent from the current body of literature. There are no studies on its potential applications in host-guest chemistry, nor has it been investigated as a component in systems governed by the principles of molecular recognition and self-assembly. The specific structural and electronic features of this macrocyclic diyne have not been leveraged for the construction of complex supramolecular architectures.

Advanced Applications of 1,8 Cyclopentadecadiyne in Contemporary Chemical Research

Role in Supramolecular Chemistry and Molecular Engineering

Design of Mechanically-Interlocked Molecular Architectures

Mechanically-interlocked molecular architectures (MIMAs) are fascinating chemical entities where two or more molecules are linked not by covalent bonds, but by their topology. nih.gov This mechanical bonding gives rise to unique properties and has led to the development of molecular machines, switches, and sensors. naturalspublishing.com The two most common types of MIMAs are rotaxanes and catenanes. Rotaxanes feature a linear "axle" molecule threaded through a cyclic "wheel" molecule, with bulky "stopper" groups on the axle preventing the wheel from slipping off. Catenanes consist of two or more interlocked macrocycles. soton.ac.uk

The synthesis of these complex architectures relies heavily on template-directed strategies. In these methods, non-covalent interactions are used to pre-organize the precursor molecules into a specific arrangement that facilitates the final covalent bond formation to yield the interlocked product. Common templating strategies include hydrogen bonding, metal coordination, and π-π stacking. sciopen.com

The structural characteristics of 1,8-cyclopentadecadiyne, specifically its large ring size and considerable flexibility, likely hinder its effective use as a building block in the template-directed synthesis of rotaxanes and catenanes. The precise pre-organization required for efficient interlocking is often achieved with more rigid macrocycles or with linear precursors that can be cyclized around a template. The conformational flexibility of a 15-membered ring would introduce a significant entropic penalty to adopting the specific conformation needed for interlocking, thus disfavoring the formation of the desired MIMA.

| MIMA Component | Typical Structural Features | Likely Suitability of this compound | Reasoning |

| Rotaxane Wheel | Rigid, well-defined cavity | Low | The large and flexible nature of the 15-membered ring does not provide a well-defined cavity for templating the threading of an axle. |

| Catenane Precursor | Amenable to template-directed cyclization | Low | High conformational flexibility would likely lead to a mixture of products rather than the desired interlocked catenane structure. |

This table is based on established principles of MIMA synthesis; specific experimental data for this compound in this context is not available in the reviewed literature.

Conceptual Contributions to Bioorthogonal Chemistry via Cycloalkyne Scaffolds

Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org These reactions have become invaluable tools for labeling and tracking biomolecules in real-time. One of the most powerful bioorthogonal reactions is the strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry". wikipedia.org

The driving force for SPAAC is the high ring strain of the cycloalkyne reactant. Cyclooctynes, with their significantly bent alkyne geometry, are highly reactive towards azides, allowing the reaction to proceed rapidly at physiological temperatures without the need for a toxic copper catalyst. nih.gov This high reactivity is crucial for biological applications where the concentrations of the reactants are often very low.

The reactivity of cycloalkynes in SPAAC is inversely related to their ring size. As the ring size increases beyond the optimal eight or nine carbons, the ring strain decreases, and consequently, the rate of the cycloaddition reaction drops significantly. nih.gov this compound, with its large 15-membered ring, would be expected to have very little ring strain in its alkyne moieties. As a result, its reactivity in SPAAC is predicted to be extremely low, rendering it unsuitable for most bioorthogonal applications where rapid kinetics are essential.

| Cycloalkyne | Ring Size | Relative Ring Strain | Predicted SPAAC Reactivity |

| Cyclooctyne | 8 | High | High |

| Cyclononyne | 9 | Moderate | Moderate |

| Cyclodecyne | 10 | Low | Low |

| This compound | 15 | Very Low | Very Low (Predicted) |

This table illustrates the general trend in SPAAC reactivity with cycloalkyne ring size. The reactivity for this compound is a prediction based on this established trend, as specific kinetic data is not available in the surveyed literature.

In the context of bioconjugation and drug delivery, where the efficient and specific labeling of biomolecules is paramount, the use of highly reactive cycloalkynes is standard. The development of various substituted and heteroatom-containing cyclooctynes has been a major focus of research in this area to further tune reactivity and improve properties such as stability and solubility. rsc.org Due to its likely low reactivity, this compound has not been a focus of such developmental efforts.

Analytical and Characterization Methodologies in 1,8 Cyclopentadecadiyne Research

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental to confirming the identity and structure of 1,8-Cyclopentadecadiyne. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for detailing the carbon framework and proton environments of the molecule. While specific high-resolution spectra for this compound are not widely published, data from analogous cyclic compounds, such as 1,8-cyclotetradecadiyne, and general principles of NMR allow for the prediction of its spectral characteristics. spectrabase.com ¹³C NMR would be expected to show distinct signals for the sp-hybridized carbons of the alkyne groups, typically in the range of 60-90 ppm. The sp³-hybridized methylene (B1212753) (CH₂) carbons in the ring would produce a series of signals in the aliphatic region (approximately 20-40 ppm). ¹H NMR would show signals for the methylene protons, with their chemical shifts and multiplicities being influenced by their proximity to the triple bonds and the conformational flexibility of the large ring.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. For this compound, the most characteristic feature is the C≡C triple bond stretching vibration. Due to the near-symmetrical environment of the triple bonds within the macrocycle, this absorption is typically weak in the IR spectrum. The NIST WebBook reports a gas-phase IR spectrum for this compound, where the C-H stretching vibrations of the methylene groups are prominent just below 3000 cm⁻¹. nist.gov

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and offering clues about its structure. The molecular formula of this compound is C₁₅H₂₂, corresponding to a molecular weight of approximately 202.34 g/mol . nist.gov Electron ionization mass spectrometry (EI-MS) of cyclic alkanes and alkynes often results in complex fragmentation patterns due to rearrangements within the ring. cas.cnfrontierspartnerships.org The mass spectrum for this compound shows a molecular ion peak [M]⁺ at m/z 202. nist.gov

| Technique | Feature | Expected/Reported Value | Reference |

|---|---|---|---|

| ¹³C NMR | Alkyne Carbons (C≡C) | ~60-90 ppm (predicted) | spectrabase.com |

| ¹³C NMR | Methylene Carbons (-CH₂-) | ~20-40 ppm (predicted) | researchgate.net |

| IR Spectroscopy | C-H Stretch (sp³ CH₂) | ~2850-2960 cm⁻¹ | nist.gov |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 202 | nist.gov |

Chromatographic Techniques for Separation and Identification (e.g., GC-MS, HPLC-MS)

Chromatographic methods are essential for separating this compound from reaction mixtures or complex samples and for its definitive identification, often through coupling with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is vaporized and separated on a capillary column before being detected by a mass spectrometer. mdpi.com A non-polar stationary phase, such as one based on 5% phenyl polymethylsiloxane, is typically effective for separating hydrocarbons based on their boiling points and polarity. nih.gov The retention time from the gas chromatograph provides one level of identification, while the mass spectrum provides confirmation of the molecular weight and a fragmentation pattern that can serve as a chemical fingerprint. semanticscholar.orguri.edu

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a versatile technique used for non-volatile or thermally sensitive compounds. researchgate.net For this compound, which is a non-polar hydrocarbon, reversed-phase HPLC would be the method of choice. mdpi.com This technique uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. teledynelabs.com A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. rsc.org Detection via mass spectrometry (LC-MS) allows for sensitive and selective identification of the compound as it elutes from the column. shimadzu.com This is particularly useful in complex matrices where co-eluting substances might interfere with other detectors. nih.gov

| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detection | Reference |

|---|---|---|---|---|

| GC-MS | 5% Phenyl Polymethylsiloxane | Helium | Mass Spectrometry (EI) | nih.gov |

| HPLC-MS | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water Gradient | Mass Spectrometry (ESI) | mdpi.com |

X-ray Crystallography for Precise Structural Determination of Diyne Derivatives

While obtaining a single crystal of the parent this compound suitable for X-ray diffraction can be challenging due to its flexibility and non-polar nature, its derivatives often form well-ordered crystals. X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information, including precise bond lengths, bond angles, and torsional angles. nih.gov This technique has been instrumental in confirming the structures of complex molecules derived from cyclic alkynes. researchgate.netwikipedia.org For instance, metal complexes or products from cycloaddition reactions involving the diyne functionality can be analyzed to understand the stereochemistry and conformation of the macrocyclic ring. nih.gov The resulting crystal structure offers definitive proof of the molecular connectivity and spatial arrangement of atoms, which is invaluable for understanding reactivity and biological interactions. mdpi.com

Advanced Techniques in Metabolic Profiling for Detection of this compound

Metabolic profiling, or metabolomics, involves the comprehensive analysis of small molecules (metabolites) within a biological system. Detecting a specific, non-endogenous compound like this compound in a biological sample (e.g., plasma, urine, or tissue) requires highly sensitive and selective analytical methods. nih.gov

Untargeted metabolomics approaches using high-resolution mass spectrometry (HRMS), such as Liquid Chromatography-Quadrupole Time-of-Flight MS (LC-QTOF-MS), are powerful for this purpose. longdom.orgnih.gov The workflow typically involves an extraction of metabolites from the biological sample, followed by separation using Ultra-High-Performance Liquid Chromatography (UPLC). The high-resolution mass spectrometer then provides highly accurate mass measurements, which can be used to predict the elemental composition of the detected ions. researchgate.net By comparing the accurate mass and retention time to that of an authentic standard of this compound, the compound can be confidently identified even at very low concentrations within a highly complex biological matrix. Tandem mass spectrometry (MS/MS) can be further used to generate a fragmentation spectrum, providing an additional layer of structural confirmation. nih.gov

Future Directions and Research Perspectives on 1,8 Cyclopentadecadiyne

Emerging Synthetic Strategies and Catalyst Development

The synthesis of macrocycles such as 1,8-cyclopentadecadiyne has historically been a challenge due to the entropic penalty of forming large rings. However, modern synthetic methods are providing new avenues to access these structures with greater efficiency. Future research will likely focus on the development and application of novel catalytic systems to improve the synthesis of this compound and its derivatives.

Transition Metal-Catalyzed Macrocyclization: Recent advancements in transition-metal catalysis offer promising strategies for the synthesis of macrocyclic diynes. rsc.orgbohrium.com Catalysts based on copper, rhodium, and palladium have been employed in the cyclization of acyclic precursors. researchgate.netrsc.org Future work could explore the use of earth-abundant and cost-effective first-row transition metals like nickel, copper, manganese, and iron to make these synthetic routes more sustainable and economical. rsc.org The development of catalysts that can operate at lower temperatures and with higher functional group tolerance will be crucial.

Alkyne Metathesis: Ring-closing alkyne metathesis (RCAM) has emerged as a powerful tool for the synthesis of cyclic alkynes. acs.orgresearchgate.net Molybdenum and tungsten alkylidyne complexes are effective catalysts for this transformation. acs.orgbeilstein-journals.org Future research could focus on developing more robust and user-friendly catalysts that are less sensitive to air and moisture. Furthermore, exploring the scope of alkyne metathesis for the synthesis of functionalized this compound derivatives from readily available acyclic diynes is a promising direction. chemrxiv.org

Diversity-Oriented Synthesis: Diversity-oriented synthesis (DOS) strategies can be employed to create libraries of macrocycles based on the this compound scaffold. cam.ac.uk By systematically varying the linking chains and incorporating different functional groups, a wide range of structurally diverse molecules can be generated. This approach, combined with high-throughput screening, could accelerate the discovery of macrocycles with interesting biological or material properties.

| Synthetic Strategy | Potential Catalyst Systems | Key Advantages for this compound Synthesis |

| Transition Metal-Catalyzed Macrocyclization | Copper, Rhodium, Palladium, Nickel, Iron | High efficiency, potential for stereocontrol, use of sustainable metals. |

| Ring-Closing Alkyne Metathesis (RCAM) | Molybdenum alkylidynes, Tungsten alkylidynes | High functional group tolerance, late-stage macrocyclization possible. |

| Diversity-Oriented Synthesis (DOS) | Various, depending on the specific reactions | Rapid generation of a library of derivatives for screening purposes. |

Exploration of Novel Reactivity Patterns and Transformation Pathways

The unique structural features of this compound, with its two relatively proximate but flexible alkyne units, suggest a rich and largely unexplored reactive landscape. Future research should aim to uncover novel reactivity patterns and develop new synthetic transformations.

Cycloaddition Reactions: Cycloaddition reactions are a cornerstone of alkyne chemistry. wikipedia.org For this compound, both intramolecular (transannular) and intermolecular cycloadditions are conceivable. The flexibility of the 15-membered ring may allow the two alkyne units to approach each other, potentially enabling transannular [2+2+2] cycloadditions to form polycyclic structures. escholarship.org Intermolecular cycloadditions, such as the Diels-Alder reaction and 1,3-dipolar cycloadditions, could be used to construct more complex molecular architectures. wikipedia.org The strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click chemistry," is particularly noteworthy. While this compound is less strained than cyclooctynes, the potential for strain-promoted reactivity should be investigated, as even larger, less strained macrocycles have been shown to undergo SPAAC. semanticscholar.orgnih.govmagtech.com.cn

Radical Cascade Reactions: The alkyne functional groups in this compound are excellent radical acceptors. Designing radical cascade reactions initiated by the addition of a radical to one of the triple bonds could lead to the formation of complex polycyclic systems in a single step. nsf.gov The conformational flexibility of the macrocycle could play a crucial role in directing the stereochemical outcome of these cyclizations.

Transition Metal-Mediated Transformations: Transition metals can mediate a variety of transformations of alkynes that are not accessible under thermal or photochemical conditions. escholarship.org For example, zirconocene (B1252598) coupling could be used to induce macrocyclization or other novel transformations. nih.govresearchgate.net The development of new catalytic cycles involving this compound as a ligand or substrate could lead to new synthetic methodologies.

| Reaction Type | Potential Reagents/Conditions | Expected Products/Applications |

| Cycloaddition Reactions | Dienes, azides, nitrones; thermal or photochemical conditions | Polycyclic compounds, functionalized macrocycles, bioconjugation via SPAAC. |

| Radical Cascade Reactions | Radical initiators, various radical precursors | Complex polycyclic skeletons, stereochemically rich molecules. |

| Transition Metal-Mediated Transformations | Zirconocene, platinum, cobalt complexes | Novel polycyclic systems, functionalized macrocycles. |

Untapped Potential in Advanced Materials Science and Supramolecular Systems

The rigid and well-defined geometry of the alkyne units within a flexible macrocyclic framework makes this compound an attractive building block for advanced materials and supramolecular assemblies.

Precursors to Carbon-Rich Materials: The diyne motif in this compound is a key structural element in graphdiyne, a 2D carbon allotrope with interesting electronic properties. rsc.org Self-assembly and subsequent topochemical polymerization of suitably functionalized this compound derivatives could provide a route to novel carbon-rich nanostructures, such as nanotubes or nanosheets, with tailored properties.

Cyclic Polymers: Ring-opening alkyne metathesis polymerization (ROAMP) of this compound could lead to the formation of linear polymers with conjugated backbones. researchgate.net Alternatively, the diyne can be used as a monomer in step-growth polymerization reactions. The resulting cyclic polymers would lack chain ends, leading to unique physical and chemical properties compared to their linear analogues, such as enhanced thermal stability and different solution behavior. springernature.comnih.gov

Supramolecular Self-Assembly: The macrocyclic structure of this compound can serve as a scaffold for the construction of complex supramolecular architectures. researchgate.netnsf.gov By introducing recognition motifs, such as hydrogen bonding donors and acceptors or aromatic panels, self-assembling systems that form nanotubes, vesicles, or gels could be designed. The alkyne units can also participate in non-covalent interactions, such as C-H···π interactions, to direct the self-assembly process. rsc.org

Interdisciplinary Research Opportunities in Chemical Biology and Catalysis

The unique properties of this compound open up possibilities for its application in interdisciplinary fields, particularly at the interface of chemistry and biology, as well as in the development of new catalytic systems.

Chemical Biology and Drug Discovery: Macrocycles are an important class of molecules in drug discovery, often exhibiting high binding affinity and selectivity for biological targets. nih.govacs.orgresearchgate.netdrugtargetreview.comnih.gov The this compound scaffold could be elaborated with various functional groups to create libraries of compounds for screening against different diseases. Furthermore, the potential for this molecule to undergo SPAAC makes it a candidate for use in bioconjugation, allowing for the labeling and tracking of biomolecules in living systems. magtech.com.cnyoutube.com The larger and more flexible nature of the 15-membered ring compared to the commonly used cyclooctynes might offer advantages in terms of cell permeability and target accessibility.

Ligand Development for Catalysis: The two alkyne units in this compound can act as coordination sites for transition metals. This opens up the possibility of using this macrocycle as a novel type of pincer ligand. The conformational flexibility of the ring could allow it to adapt to the geometric requirements of different metal centers, potentially leading to catalysts with unique reactivity and selectivity. The synthesis of chiral derivatives of this compound could also pave the way for its use in asymmetric catalysis.

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for structural characterization of 1,8-Cyclopentadecadiyne?

Methodological Answer:

To confirm the molecular structure and purity of this compound, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to identify diyne protons and carbon environments.

- Infrared (IR) Spectroscopy : Detect characteristic alkyne C≡C stretches (~2100–2260 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using UV detection, as demonstrated for structurally similar compounds like 1,8-ANS .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validate molecular weight and fragmentation patterns .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as recommended for cyclododecane analogs .

- Waste Disposal : Collect residues in sealed containers to avoid environmental release, following protocols for cyclic hydrocarbons .

- Emergency Measures : Implement safety showers and eyewash stations, as outlined in SDS guidelines for similar compounds .

Advanced: How can computational methods like DFT predict this compound’s reactivity in cycloaddition reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate adsorption energies and electron density maps to model interactions with substrates, as applied to 1,8-DHAQ .

- Molecular Dynamics (MD) : Simulate reaction pathways under varying temperatures and solvents to optimize regioselectivity .

- Benchmarking : Compare computed thermodynamic parameters (e.g., Gibbs free energy) with experimental data from spectrofluorometric studies .

Advanced: How should researchers resolve contradictions in experimental data for this compound’s thermal stability?

Methodological Answer:

- Statistical Analysis : Apply multivariate methods (e.g., PCA) to identify variables influencing stability, as used in rosemary oil studies .

- Replicate Experiments : Conduct triplicate trials under controlled conditions (e.g., inert atmosphere) to isolate degradation factors .

- Error Analysis : Quantify uncertainties using standard deviations and confidence intervals, aligning with guidelines for chemical data reporting .

Basic: What synthetic routes are reported for this compound, and how can yields be optimized?

Methodological Answer:

- Cyclization Strategies : Adapt methods from 1,8-dihydroxyanthraquinone synthesis, such as acid-catalyzed cyclization of linear diynes .

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) to enhance regioselectivity and reduce byproducts.

- Yield Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent polarity) and analyze via ANOVA .

Advanced: How can researchers design a robust study to assess this compound’s environmental toxicity?

Methodological Answer:

- Sample Size Calculation : Collaborate with statisticians to determine minimum sample sizes using pilot data and effect size estimates .

- Ecotoxicological Assays : Follow OECD guidelines for aquatic toxicity testing, similar to cyclododecane studies .

- Data Interpretation : Apply cluster analysis to differentiate toxicity thresholds across species, as demonstrated for 1,8-cineole .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Achieve ppm-level sensitivity in biological samples .

- Calibration Curves : Prepare standards in matrices mimicking real samples (e.g., soil, plasma) to account for matrix effects .

- Quality Control : Include blanks and spikes to validate recovery rates and limit detection thresholds .

Advanced: How can machine learning enhance the prediction of this compound’s physicochemical properties?

Methodological Answer:

- Feature Engineering : Use molecular descriptors (e.g., topological indices, logP) to train models for property prediction .

- Cross-Validation : Apply k-fold validation to ensure model generalizability across diverse datasets .

- Benchmarking : Compare ML predictions with DFT-calculated properties (e.g., solubility, melting point) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.